2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol
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Overview
Description
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol is a chemical compound with the molecular formula C7H9ClF3NS. It features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol typically involves the reaction of 5-(trifluoromethyl)thiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
1-(Thiophen-2-yl)ethan-1-ol: Another thiophene derivative with similar structural features.
Uniqueness
What sets 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol apart is the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties, making it more lipophilic and potentially more biologically active .
Properties
Molecular Formula |
C7H8F3NOS |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C7H8F3NOS/c8-7(9,10)6-2-1-5(13-6)4(12)3-11/h1-2,4,12H,3,11H2 |
InChI Key |
UPUZUDWFHQWLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(CN)O |
Origin of Product |
United States |
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